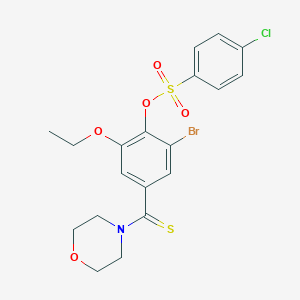![molecular formula C21H20N2O5S B306425 2-[(5Z)-5-(3-ethoxy-4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B306425.png)
2-[(5Z)-5-(3-ethoxy-4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(5Z)-5-(3-ethoxy-4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide, also known as EHT 1864, is a small molecule inhibitor that has been extensively studied for its potential use in cancer research and therapy.
Mécanisme D'action
2-[(5Z)-5-(3-ethoxy-4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide 1864 acts as a competitive inhibitor of Rho GTPases by binding to their nucleotide-binding site. This prevents the exchange of GDP for GTP, which is necessary for the activation of Rho GTPases. As a result, the downstream signaling pathways that are activated by Rho GTPases are inhibited, leading to the suppression of tumor growth and metastasis.
Biochemical and Physiological Effects
2-[(5Z)-5-(3-ethoxy-4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide 1864 has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that it inhibits the migration and invasion of cancer cells, induces apoptosis, and decreases the expression of genes involved in tumor growth and metastasis. In vivo studies have shown that it suppresses tumor growth and metastasis in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-[(5Z)-5-(3-ethoxy-4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide 1864 in lab experiments is its specificity for Rho GTPases, which allows for the selective inhibition of their activity. However, a limitation is that it may not be effective in all types of cancer or in all stages of cancer progression. Additionally, its efficacy may be influenced by factors such as the dosage and administration route.
Orientations Futures
For the use of 2-[(5Z)-5-(3-ethoxy-4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide 1864 in cancer research and therapy include the development of new formulations and administration routes, the identification of biomarkers that can predict its efficacy, and the investigation of its potential use in combination with other cancer therapies. Additionally, further studies are needed to better understand its mechanism of action and to identify potential side effects and toxicity.
Méthodes De Synthèse
2-[(5Z)-5-(3-ethoxy-4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide 1864 can be synthesized through a multi-step process involving the reaction of 4-methylbenzylamine with 2-bromo-N-(4-methylphenyl)acetamide, followed by the reaction of the resulting intermediate with ethyl 3-ethoxy-4-hydroxybenzoate and 2-thioxo-1,3-thiazolidin-4-one. The final product is obtained through purification and isolation steps.
Applications De Recherche Scientifique
2-[(5Z)-5-(3-ethoxy-4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide 1864 has been studied extensively for its potential use in cancer research and therapy. It has been shown to inhibit the activity of Rho GTPases, which are involved in various cellular processes such as cell migration, proliferation, and survival. Inhibition of Rho GTPases has been linked to the suppression of tumor growth and metastasis.
Propriétés
Nom du produit |
2-[(5Z)-5-(3-ethoxy-4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide |
|---|---|
Formule moléculaire |
C21H20N2O5S |
Poids moléculaire |
412.5 g/mol |
Nom IUPAC |
2-[(5Z)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide |
InChI |
InChI=1S/C21H20N2O5S/c1-3-28-17-10-14(6-9-16(17)24)11-18-20(26)23(21(27)29-18)12-19(25)22-15-7-4-13(2)5-8-15/h4-11,24H,3,12H2,1-2H3,(H,22,25)/b18-11- |
Clé InChI |
AVGBQADAPYDLDV-WQRHYEAKSA-N |
SMILES isomérique |
CCOC1=C(C=CC(=C1)/C=C\2/C(=O)N(C(=O)S2)CC(=O)NC3=CC=C(C=C3)C)O |
SMILES |
CCOC1=C(C=CC(=C1)C=C2C(=O)N(C(=O)S2)CC(=O)NC3=CC=C(C=C3)C)O |
SMILES canonique |
CCOC1=C(C=CC(=C1)C=C2C(=O)N(C(=O)S2)CC(=O)NC3=CC=C(C=C3)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![Methyl 4-{[(4-methoxyphenyl)sulfonyl]oxy}benzoate](/img/structure/B306379.png)
![N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}benzenesulfonamide](/img/structure/B306383.png)
![2-[(5Z)-5-{5-bromo-2-[(2-cyanobenzyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B306384.png)
![2-{(5Z)-5-[2-bromo-5-methoxy-4-(prop-2-yn-1-yloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide](/img/structure/B306385.png)
![2-{(5Z)-5-[3-bromo-5-ethoxy-4-(prop-2-yn-1-yloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide](/img/structure/B306386.png)
![ethyl 4-{5-[(Z)-(3-{2-[(4-methylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]furan-2-yl}benzoate](/img/structure/B306387.png)
![2-[(5Z)-5-(3-chloro-4,5-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B306389.png)
![2-[5-(4-sec-butoxy-3-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B306392.png)